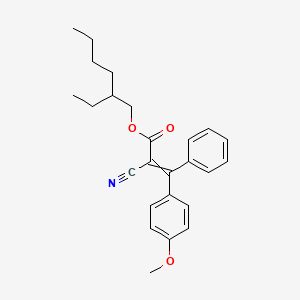

Ethylhexyl methoxycrylene

CAS No.: 947753-66-4

Cat. No.: VC8331463

Molecular Formula: C25H29NO3

Molecular Weight: 391.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 947753-66-4 |

|---|---|

| Molecular Formula | C25H29NO3 |

| Molecular Weight | 391.5 g/mol |

| IUPAC Name | 2-ethylhexyl 2-cyano-3-(4-methoxyphenyl)-3-phenylprop-2-enoate |

| Standard InChI | InChI=1S/C25H29NO3/c1-4-6-10-19(5-2)18-29-25(27)23(17-26)24(20-11-8-7-9-12-20)21-13-15-22(28-3)16-14-21/h7-9,11-16,19H,4-6,10,18H2,1-3H3 |

| Standard InChI Key | WAJCJDLRJVDSSD-UHFFFAOYSA-N |

| SMILES | CCCCC(CC)COC(=O)C(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OC)C#N |

| Canonical SMILES | CCCCC(CC)COC(=O)C(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OC)C#N |

Introduction

Chemical Structure and Physicochemical Properties

Ethylhexyl methoxycrylene (C₂₅H₂₉NO₃) is a small-molecule compound characterized by a cyanoacrylate backbone substituted with methoxyphenyl and ethylhexyl groups. Its IUPAC name, 2-ethylhexyl 2-cyano-3-(4-methoxyphenyl)-3-phenylprop-2-enoate, reflects its esterified structure, which contributes to lipophilicity and low water solubility . The molecular weight of 391.5 g/mol and log Pow values between 6.05 and 6.32 underscore its affinity for hydrophobic environments, a trait critical for compatibility with oil-based sunscreen formulations .

Structural Features and Stability

The compound’s stability arises from its conjugated π-system, which facilitates electron delocalization and efficient energy transfer. X-ray crystallography and nuclear magnetic resonance (NMR) studies reveal a planar configuration between the methoxyphenyl and phenyl groups, optimizing intersystem crossing rates . This structural rigidity minimizes unwanted photochemical reactions, such as cis-trans isomerization, which commonly plague other UV filters like avobenzone.

Table 1: Key Physicochemical Properties of Ethylhexyl Methoxycrylene

EHMCR’s primary function lies in its ability to deactivate photoexcited UV filters via singlet and triplet quenching. Upon UV exposure, organic filters like avobenzone absorb photons and enter excited states, which, if unquenched, lead to photodegradation or free radical formation. EHMCR intervenes by providing a low-energy pathway for relaxation.

Energy Transfer Dynamics

Spectroscopic analyses, including fluorescence and phosphorescence measurements, demonstrate that EHMCR’s singlet (S₁) and triplet (T₁) energy states are exceptionally low: S₁ = 2.95 eV and T₁ = 2.12 eV . These values are substantially lower than those of photolabile agents such as 4-tert-butyl-4'-methoxydibenzoylmethane (S₁ = 3.3 eV, T₁ = 2.6 eV), enabling EHMCR to act as an energy sink .

Table 2: Comparison of Excited-State Energy Levels

| Compound | S₁ Energy (eV) | T₁ Energy (eV) |

|---|---|---|

| Ethylhexyl Methoxycrylene | 2.95 | 2.12 |

| Avobenzone | 3.10 | 2.40 |

| Octyl Methoxycinnamate | 3.25 | 2.55 |

The quenching process occurs within femtoseconds (10⁻¹⁵ seconds), intercepting excited-state molecules before they undergo deleterious reactions . Electron paramagnetic resonance (EPR) studies further confirm the T₁ state’s ππ* character, which promotes non-radiative decay and minimizes phosphorescence emission .

| Endpoint | Result | Test Model |

|---|---|---|

| Acute Dermal Toxicity | LD₅₀ > 2000 mg/kg | Rat |

| Skin Irritation | Non-irritating (OECD 404) | Rabbit |

| Ocular Irritation | Mild transient redness (OECD 405) | Rabbit |

| Mutagenicity | Negative (Ames test) | S. typhimurium |

Applications in Sunscreen Formulations

EHMCR is incorporated into sunscreens at concentrations of 1–5% to stabilize photolabile UV filters. Its compatibility with both organic (e.g., avobenzone, octocrylene) and inorganic (e.g., zinc oxide) filters allows for versatile formulations .

Enhancing Photostability of Avobenzone

Avobenzone, a common UVA filter, degrades rapidly upon UV exposure due to keto-enol tautomerization. EHMCR reduces avobenzone’s degradation rate by 80–90% by quenching its triplet excited states, as evidenced by diffuse reflectance spectroscopy . This synergy enables SPF maintenance for over 4 hours under simulated solar radiation .

Product Examples

Table 4: Commercial Sunscreens Containing EHMCR

| Brand | Product Name | Formulation Type | SPF |

|---|---|---|---|

| Banana Boat | Kids Mineral Sunscreen Lotion | Lotion | 50 |

| Banana Boat | Sport Sunscreen Spray (Aerosol) | Spray | 50 |

Regulatory Status and Environmental Impact

EHMCR is approved for cosmetic use in the EU (Cosmetic Regulation No. 1223/2009), Canada (Health Canada NHP Regulations), and the U.S. (FDA OTC Monograph) . Environmental risk assessments indicate low ecotoxicity due to its rapid degradation in water (half-life <48 hours) and minimal bioaccumulation potential .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume